molecular formula C17H20N4O3 B5911762 Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate

Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate

Cat. No.: B5911762
M. Wt: 328.4 g/mol
InChI Key: BFVKBWNMHUDEKW-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the formamido group and the benzoate ester. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon. The process may also involve heating and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler amine compound .

Scientific Research Applications

Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(Z)-{[(3-tert-butyl-1H-pyrazol-5-YL)formamido]imino}methyl]benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to materials science .

Properties

IUPAC Name

methyl 4-[(Z)-[(5-tert-butyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-17(2,3)14-9-13(19-20-14)15(22)21-18-10-11-5-7-12(8-6-11)16(23)24-4/h5-10H,1-4H3,(H,19,20)(H,21,22)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVKBWNMHUDEKW-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.